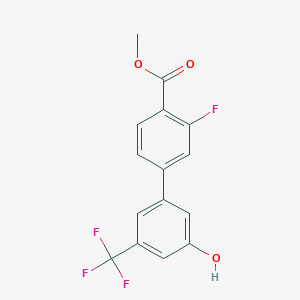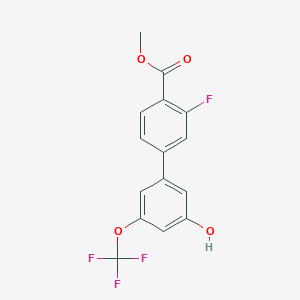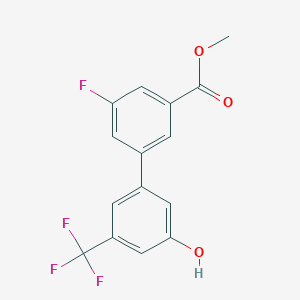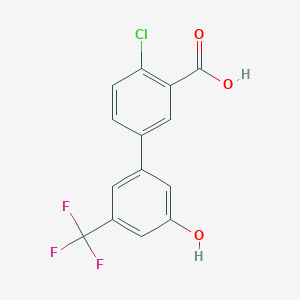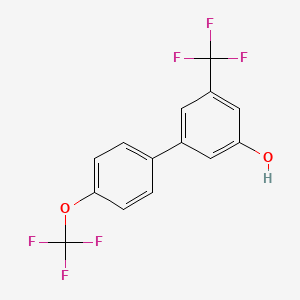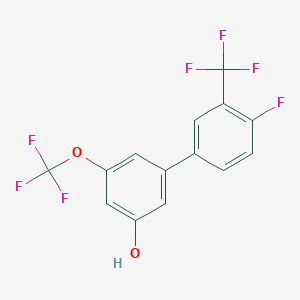
5-(4-Methylsulfonylphenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methylsulfonylphenyl)-3-trifluoromethylphenol, 95% (5-MSTFP-95) is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a white powder that is soluble in organic solvents and has a melting point of approximately 64°C. This compound has been used in a variety of laboratory experiments, and its effects have been studied in depth.
Mécanisme D'action
The mechanism of action of 5-(4-Methylsulfonylphenyl)-3-trifluoromethylphenol, 95% is not yet fully understood. However, it is believed that the compound binds to specific proteins in the body and modifies their activity. This binding can lead to changes in the cell’s metabolism, gene expression, and other physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Methylsulfonylphenyl)-3-trifluoromethylphenol, 95% are still being studied. Preliminary studies have shown that the compound can affect the expression of certain genes and proteins, as well as alter the activity of enzymes. It has also been shown to have an effect on the metabolism of certain drugs, as well as the ability to bind to certain receptors in the body.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-Methylsulfonylphenyl)-3-trifluoromethylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized. Additionally, it is highly soluble in organic solvents, making it easy to work with. However, there are some limitations to its use. It is not very stable in aqueous solutions and can degrade quickly. Additionally, it is not very soluble in water, making it difficult to use in some experiments.
Orientations Futures
The potential applications of 5-(4-Methylsulfonylphenyl)-3-trifluoromethylphenol, 95% are still being explored. Future research could focus on the effects of the compound on specific organs or tissues, as well as its effects on gene expression and metabolism. Additionally, further research could be conducted to better understand the mechanism of action of the compound. Finally, further research could be conducted to explore the effects of the compound on the immune system and its ability to bind to certain receptors in the body.
Méthodes De Synthèse
5-(4-Methylsulfonylphenyl)-3-trifluoromethylphenol, 95% can be synthesized using a reaction between 4-methylsulfonylphenol and 3-trifluoromethylphenol. This reaction is carried out in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out at a temperature of 80°C for two hours. The reaction mixture is then cooled to room temperature and the product is isolated by filtration. The yield of the reaction is approximately 95%.
Applications De Recherche Scientifique
5-(4-Methylsulfonylphenyl)-3-trifluoromethylphenol, 95% has been studied extensively for its potential applications in scientific research. It has been used in a variety of experiments, including those related to drug discovery, drug metabolism, and protein-ligand interactions. It has also been used to study the effects of environmental pollutants on human health. Additionally, it has been used to investigate the effects of various compounds on the immune system.
Propriétés
IUPAC Name |
3-(4-methylsulfonylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O3S/c1-21(19,20)13-4-2-9(3-5-13)10-6-11(14(15,16)17)8-12(18)7-10/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTYGYJDLGHJLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686726 |
Source


|
| Record name | 4'-(Methanesulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262004-10-3 |
Source


|
| Record name | 4'-(Methanesulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

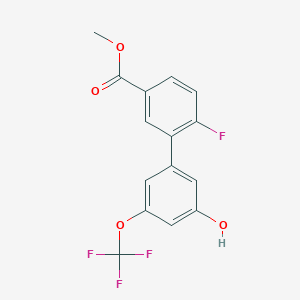
![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384785.png)
